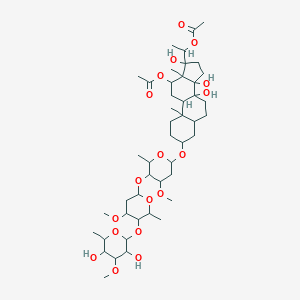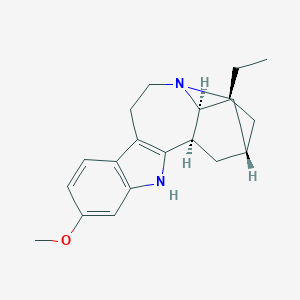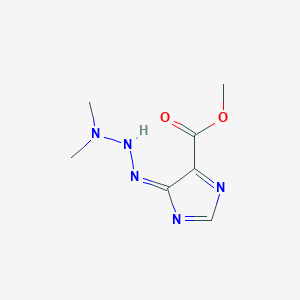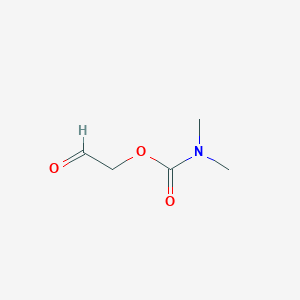
7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Übersicht
Beschreibung
7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, or simply 7-Chloro-1,4-benzodiazepin-2-one, is a synthetic compound that belongs to the benzodiazepine family of drugs. 7-Chloro-1,4-benzodiazepin-2-one is a cyclic molecule that has a variety of applications in scientific research and laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one involves the condensation of 2-amino-5-chlorobenzophenone with cyclohexanone, followed by reduction and cyclization to form the desired product.
Starting Materials
2-amino-5-chlorobenzophenone, cyclohexanone, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 2-amino-5-chlorobenzophenone and cyclohexanone in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for several hours to allow for condensation to occur., Step 2: Cool the reaction mixture and add a solution of sodium borohydride in ethanol. Stir the mixture for several hours to reduce the imine intermediate to the corresponding amine., Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 4: Dissolve the product in ethanol and add a solution of sodium hydroxide in water. Heat the mixture under reflux for several hours to allow for cyclization to occur., Step 5: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,4-benzodiazepin-2-one has a variety of applications in scientific research. It has been used in studies of the effects of benzodiazepines on the central nervous system, as well as to study the effects of other drugs on the central nervous system. It has also been used to study the effects of benzodiazepines on the cardiovascular system and to study the effects of other drugs on the cardiovascular system.
Wirkmechanismus
7-Chloro-1,4-benzodiazepin-2-one works by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding causes an increase in the activity of the GABA receptor, which in turn leads to an increase in the activity of the inhibitory neurotransmitter GABA. This increased activity of GABA leads to a decrease in the activity of the excitatory neurotransmitter glutamate, which leads to a decrease in the activity of the neurons in the brain. This decrease in neuronal activity leads to a decrease in anxiety, muscle tension, and other symptoms associated with anxiety and stress.
Biochemische Und Physiologische Effekte
7-Chloro-1,4-benzodiazepin-2-one is known to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, which is the reduction of anxiety and stress. It has also been shown to have a sedative effect, which is the reduction of alertness and wakefulness. Additionally, it has been shown to have a muscle relaxant effect, which is the reduction of muscle tension. Finally, it has been shown to have an anticonvulsant effect, which is the reduction of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-1,4-benzodiazepin-2-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, it has a wide range of applications in scientific research, which makes it a versatile compound for laboratory experiments.
However, there are also some limitations to using 7-Chloro-1,4-benzodiazepin-2-one in laboratory experiments. For example, it has a relatively short half-life, which means that experiments using it must be completed quickly. Additionally, it is a relatively potent compound, which means that it must be handled with care and used in appropriate doses.
Zukünftige Richtungen
There are a number of potential future directions for 7-Chloro-1,4-benzodiazepin-2-one. One potential direction is the development of new synthetic methods for its synthesis, which could make it easier and more cost-effective to produce. Additionally, there is potential to explore the effects of 7-Chloro-1,4-benzodiazepin-2-one on other physiological systems, such as the immune system or the endocrine system. Finally, there is potential to explore the use of 7-Chloro-1,4-benzodiazepin-2-one as a therapeutic agent for the treatment of certain diseases or disorders.
Eigenschaften
IUPAC Name |
7-chloro-5-cyclohexyl-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWMEMNXULCAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170471 | |
| Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
CAS RN |
1784-78-7 | |
| Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLORO-5-CYCLOHEXYL-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R376M3LQX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)

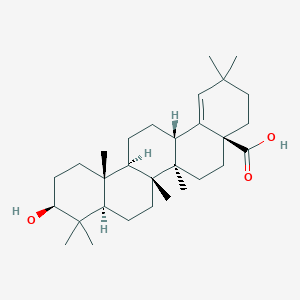
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)

